Cas no 131965-88-3 (tert-butyl 3-amino-4-methylpentanoate)

tert-butyl 3-amino-4-methylpentanoate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-amino-4-methylpentanoate
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- MDL: MFCD24230983
tert-butyl 3-amino-4-methylpentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-887081-5.0g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 95.0% | 5.0g |
$1572.0 | 2025-03-21 | |
Enamine | EN300-887081-0.5g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 95.0% | 0.5g |
$520.0 | 2025-03-21 | |
Enamine | EN300-887081-2.5g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 95.0% | 2.5g |
$1063.0 | 2025-03-21 | |
Enamine | EN300-887081-1g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 1g |
$541.0 | 2023-09-01 | ||
Enamine | EN300-887081-10g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 10g |
$2331.0 | 2023-09-01 | ||
Enamine | EN300-887081-0.1g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 95.0% | 0.1g |
$476.0 | 2025-03-21 | |
Enamine | EN300-887081-10.0g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 95.0% | 10.0g |
$2331.0 | 2025-03-21 | |
Enamine | EN300-887081-1.0g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 95.0% | 1.0g |
$541.0 | 2025-03-21 | |
Enamine | EN300-887081-5g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 5g |
$1572.0 | 2023-09-01 | ||
Enamine | EN300-887081-0.25g |
tert-butyl 3-amino-4-methylpentanoate |
131965-88-3 | 95.0% | 0.25g |
$498.0 | 2025-03-21 |
tert-butyl 3-amino-4-methylpentanoate 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
tert-butyl 3-amino-4-methylpentanoateに関する追加情報
Professional Introduction to Tert-butyl 3-amino-4-methylpentanoate (CAS No. 131965-88-3)
Tert-butyl 3-amino-4-methylpentanoate, a compound with the chemical identifier CAS No. 131965-88-3, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in the synthesis of various bioactive molecules. The presence of both an amino group and an ester functionality makes it a versatile intermediate in the development of novel therapeutic agents.
The molecular structure of tert-butyl 3-amino-4-methylpentanoate consists of a butyl ester moiety attached to a four-carbon chain with an amino substituent at the third carbon position. This configuration imparts specific reactivity patterns that are highly valuable in medicinal chemistry. The tert-butyl group, known for its steric hindrance, influences the compound's solubility and metabolic stability, making it an attractive candidate for drug design.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of complex molecules. The use of tert-butyl 3-amino-4-methylpentanoate as a building block has been explored in various synthetic routes, particularly in the construction of peptidomimetics and protease inhibitors. These inhibitors are crucial in treating a wide range of diseases, including cancer and infectious disorders. The compound's ability to mimic natural amino acids while maintaining structural integrity has opened new avenues for drug discovery.
One of the most compelling aspects of tert-butyl 3-amino-4-methylpentanoate is its role in the development of enzyme inhibitors. Enzymes are biological catalysts that play essential roles in numerous metabolic pathways. By inhibiting specific enzymes, researchers can modulate these pathways to achieve therapeutic effects. For instance, proteases such as matrix metalloproteinases (MMPs) are implicated in cancer progression and inflammation. Inhibitors derived from tert-butyl 3-amino-4-methylpentanoate have shown promise in preclinical studies as potential anti-cancer agents.
The ester functionality in tert-butyl 3-amino-4-methylpentanoate also makes it a valuable precursor for the synthesis of amides and other nitrogen-containing heterocycles. These heterocycles are prevalent in many bioactive compounds and have been extensively studied for their pharmacological properties. The compound's reactivity allows for facile introduction of various substituents, enabling the creation of structurally diverse libraries for high-throughput screening.
Advances in synthetic techniques have further enhanced the utility of CAS No. 131965-88-3. Modern methods such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the efficient preparation of complex derivatives. These techniques not only improve yield but also allow for greater control over stereochemistry, which is critical for biological activity. The ability to produce enantiomerically pure forms of this compound has been particularly valuable in developing chiral drugs that exhibit enhanced selectivity and reduced side effects.
The pharmaceutical industry has also recognized the potential of tert-butyl 3-amino-4-methylpentanoate in drug development. Its incorporation into lead compounds has led to several promising candidates that are currently undergoing clinical evaluation. These studies highlight the compound's versatility and its ability to contribute to the creation of novel therapeutic entities. The growing body of evidence supporting its use underscores its importance as a key intermediate in modern drug discovery.
In conclusion, CAS No. 131965-88-3, or more accurately described as tert-butyl 3-amino-4-methylpentanoate, represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing new drugs targeting various diseases. As research continues to evolve, it is expected that this compound will play an even greater role in shaping the future of medicine.
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